5-(5-bromo-2-(4-chlorobenzyloxy)benzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
5-(5-bromo-2-(4-chlorobenzyloxy)benzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine core substituted with bromine and chlorine atoms, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-bromo-2-(4-chlorobenzyloxy)benzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. One common method includes the condensation of 5-bromo-2-(4-chlorobenzyloxy)benzaldehyde with pyrimidine-2,4,6(1H,3H,5H)-trione under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
5-(5-bromo-2-(4-chlorobenzyloxy)benzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium thiocyanate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide in dimethylformamide (DMF) or potassium thiocyanate in acetone.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Azides, thiocyanates.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-(5-bromo-2-(4-chlorobenzyloxy)benzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit certain kinases involved in cell proliferation, leading to anti-cancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-(5-bromo-2-(4-methylbenzyloxy)benzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
- 5-(5-bromo-2-(4-fluorobenzyloxy)benzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
Uniqueness
5-(5-bromo-2-(4-chlorobenzyloxy)benzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione is unique due to the presence of both bromine and chlorine atoms, which confer distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for research and development in various fields.
Properties
Molecular Formula |
C18H12BrClN2O4 |
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Molecular Weight |
435.7 g/mol |
IUPAC Name |
5-[[5-bromo-2-[(4-chlorophenyl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C18H12BrClN2O4/c19-12-3-6-15(26-9-10-1-4-13(20)5-2-10)11(7-12)8-14-16(23)21-18(25)22-17(14)24/h1-8H,9H2,(H2,21,22,23,24,25) |
InChI Key |
OMLQLOPFHAOOJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)Br)C=C3C(=O)NC(=O)NC3=O)Cl |
Origin of Product |
United States |
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